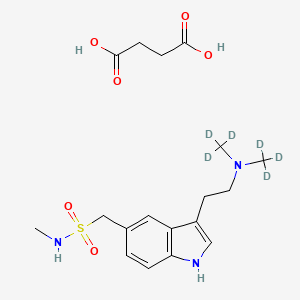
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide is a synthetic organic compound that belongs to the class of pyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridine ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the chloro and methyl groups: These groups can be introduced via halogenation and alkylation reactions.
Amination: The cyclopropyl-d5-amino group can be introduced through nucleophilic substitution reactions.
Carboxamide formation:
Industrial Production Methods
Industrial production methods for such compounds typically involve optimizing the synthetic route for large-scale production. This includes:
- Selection of cost-effective reagents
- Optimization of reaction conditions (temperature, pressure, solvent, etc.)
- Purification techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide can undergo various chemical reactions, including:
- Oxidation : This reaction can introduce oxygen-containing functional groups.
- Reduction : This reaction can remove oxygen-containing functional groups or reduce double bonds.
- Substitution : This reaction can replace one functional group with another.
Common Reagents and Conditions
- Oxidizing agents : Potassium permanganate, hydrogen peroxide.
- Reducing agents : Lithium aluminum hydride, sodium borohydride.
- Substitution reagents : Halogenating agents, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyridine N-oxides, while reduction could yield amines or alcohols.
Scientific Research Applications
- Chemistry : As a building block for more complex molecules.
- Biology : As a potential bioactive compound for studying biological pathways.
- Medicine : As a candidate for drug development, particularly in targeting specific enzymes or receptors.
- Industry : As an intermediate in the synthesis of agrochemicals or materials.
Mechanism of Action
The mechanism of action of N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide would depend on its specific interactions with molecular targets. Typically, such compounds might:
- Bind to specific enzymes or receptors : Inhibiting or activating their function.
- Interfere with biological pathways : Affecting processes such as cell signaling or metabolism.
Comparison with Similar Compounds
Similar Compounds
- N-(2-Chloro-4-methyl-3-pyridinyl)-2-amino-3-pyridine-carboxamide
- N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-amino)-3-pyridine-carboxamide
Uniqueness
N-(2-Chloro-4-methyl-3-pyridinyl)-2-(cyclopropyl-d5-amino)-3-pyridine-carboxamide is unique due to the presence of the cyclopropyl-d5-amino group, which can impart distinct chemical and biological properties compared to its non-deuterated analogs.
Properties
IUPAC Name |
N-(2-chloro-4-methylpyridin-3-yl)-2-[(1,2,2,3,3-pentadeuteriocyclopropyl)amino]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-9-6-8-17-13(16)12(9)20-15(21)11-3-2-7-18-14(11)19-10-4-5-10/h2-3,6-8,10H,4-5H2,1H3,(H,18,19)(H,20,21)/i4D2,5D2,10D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURGGHUREHGAMI-QTQWIGFBSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)Cl)NC(=O)C2=C(N=CC=C2)NC3CC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(C1([2H])NC2=C(C=CC=N2)C(=O)NC3=C(C=CN=C3Cl)C)([2H])[2H])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.79 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.












